
Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle est un composé organique de formule moléculaire C18H18O2. Il s'agit d'un dérivé du phénanthrène, un hydrocarbure aromatique polycyclique, et il est caractérisé par la présence d'un groupe ester éthylique attaché au noyau phénanthrène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle implique généralement l'estérification de l'acide 2-(9,10-dihydrophénanthrène-2-yl)acétique avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester. La réaction peut être représentée comme suit :
Acide 2-(9,10-dihydrophénanthrène-2-yl)acétique+éthanolsulfuric acid2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle+eau
Méthodes de production industrielle
Dans un contexte industriel, la production du 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle peut impliquer des processus à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées peut encore améliorer la capacité de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le noyau phénanthrène peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile aromatique peuvent impliquer des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits formés
Oxydation : Formation d'acide 2-(9,10-dihydrophénanthrène-2-yl)acétique ou de 2-(9,10-dihydrophénanthrène-2-yl)acétone.
Réduction : Formation de 2-(9,10-dihydrophénanthrène-2-yl)éthanol.
Substitution : Formation de dérivés bromés ou nitrés du noyau phénanthrène.
Applications De Recherche Scientifique
Le 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans la conception et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle peut être comparé à d'autres composés similaires, tels que :
9,10-Dihydrophénanthrène : Un composé parent présentant des caractéristiques structurelles similaires mais sans le groupe ester.
Acide 2-phénanthrèneacétique : Le précurseur d'acide carboxylique utilisé dans la synthèse de l'ester.
2-phénylacetate d'éthyle : Un ester structurellement apparenté avec un groupe phényle au lieu du noyau phénanthrène.
La singularité du 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle réside dans sa combinaison du noyau phénanthrène avec le groupe ester éthylique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)12-13-7-10-17-15(11-13)9-8-14-5-3-4-6-16(14)17/h3-7,10-11H,2,8-9,12H2,1H3 |
Clé InChI |
INIVUKHJTWOGPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



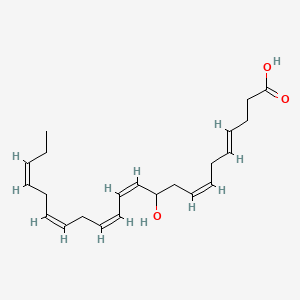
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
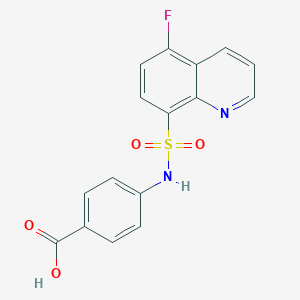
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)
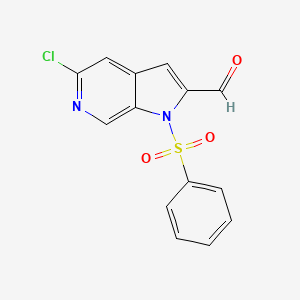

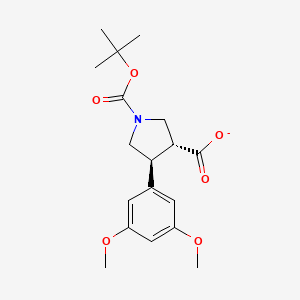
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
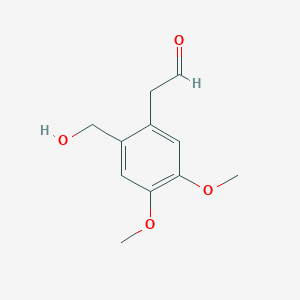
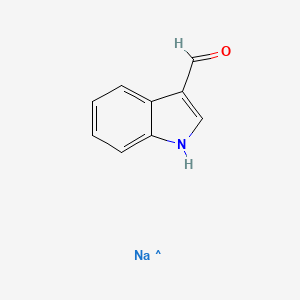
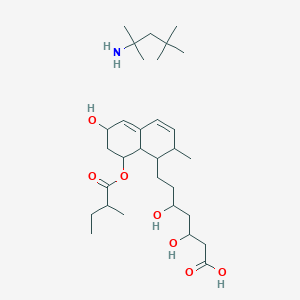
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)

